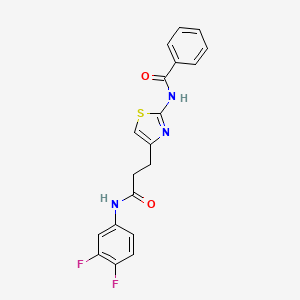

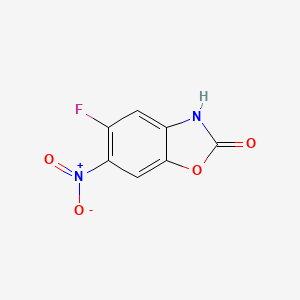

![molecular formula C15H12F3N3O2 B2985667 2-benzoyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide CAS No. 905432-74-8](/img/structure/B2985667.png)

2-benzoyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of aromatic acid chlorides with amines . For instance, the novel N-(3,5-Bis(trifluoromethyl)benzyl)stearamide was prepared in moderate yield by a solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine at 140 °C for 24 hours under metal- and catalyst-free conditions .

Applications De Recherche Scientifique

Synthesis and Biological Activity

A study by Krátký et al. (2020) described the synthesis of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides as potential antimicrobial agents and enzyme inhibitors. These compounds showed moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some derivatives exhibiting better inhibitory effects than the clinically used drug rivastigmine. The same compounds were evaluated against Mycobacterium tuberculosis and non-tuberculous mycobacteria, showing mild activity. The study emphasizes the role of alkyl chain length in optimizing inhibitory activity against these enzymes and microbes (Krátký et al., 2020).

Antiviral Applications

Another investigation by Hebishy et al. (2020) explored a new synthesis route for benzamide-based 5-aminopyrazoles, demonstrating significant anti-influenza A virus (H5N1) activity. This study highlights the potential of benzamide derivatives in developing antiviral agents, especially against avian influenza, pointing to the broad spectrum of biological applications of these compounds (Hebishy, Salama, & Elgemeie, 2020).

Fluorinated Heterocyclic Compounds

Research by Buscemi et al. (2005) focused on fluorinated heterocyclic compounds, including those derived from reactions involving benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles and hydrazine. This study showcased the synthetic flexibility of benzoyl hydrazine derivatives, leading to the formation of fluorinated heterocycles with potential pharmacological applications (Buscemi et al., 2005).

Antimicrobial and Antitumor Agents

Elgemeie et al. (2017) synthesized novel 5-benzoyl-N-substituted-amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, exploring their reactivity and antimicrobial properties. This research adds to the growing body of evidence supporting the use of benzoyl hydrazine derivatives in developing new antimicrobial and potentially antitumor agents (Elgemeie et al., 2017).

Mécanisme D'action

Target of Action

Compounds with a trifluoromethyl (-cf3) group have been found to exhibit improved drug potency towards certain enzymes, such as reverse transcriptase .

Mode of Action

It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of certain functional groups, facilitating key hydrogen bonding interactions with target proteins .

Biochemical Pathways

It’s known that compounds with a trifluoromethyl group can affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

The presence of a trifluoromethyl group can influence these properties, potentially enhancing the bioavailability of the compound .

Result of Action

The presence of a trifluoromethyl group can enhance the potency of drugs, potentially leading to more effective inhibition of target enzymes .

Propriétés

IUPAC Name |

1-benzamido-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N3O2/c16-15(17,18)11-7-4-8-12(9-11)19-14(23)21-20-13(22)10-5-2-1-3-6-10/h1-9H,(H,20,22)(H2,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCHUWJMIWIGCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2985591.png)

![(1S)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2985592.png)

![Methyl 3-{[(2-methylpiperidin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate](/img/structure/B2985602.png)

![(1R,3s,5S)-N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2985603.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2985604.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-methoxyacetamide](/img/structure/B2985606.png)